molecular formula C11H13BrO2 B1589911 Ethyl 3-(4-bromophenyl)propanoate CAS No. 40640-98-0

Ethyl 3-(4-bromophenyl)propanoate

Cat. No. B1589911
CAS RN: 40640-98-0
M. Wt: 257.12 g/mol
InChI Key: STMHGPFYLQOGJD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)propanoate is a chemical compound with the CAS Number: 40640-98-0 . It has a molecular weight of 257.13 . The IUPAC name for this compound is ethyl 3-(4-bromophenyl)propanoate . It is typically stored at room temperature . The physical form of this compound is a colorless to pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The InChI code for Ethyl 3-(4-bromophenyl)propanoate is 1S/C11H13BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Ethyl 3-(4-bromophenyl)propanoate is a colorless to pale-yellow to yellow-brown liquid . It has a molecular weight of 257.13 . The compound is typically stored at room temperature .

Scientific Research Applications

Electrochemical Applications

Ethyl 3-(4-bromophenyl)propanoate has been studied for its role in electroreductive radical cyclization. Research by Esteves et al. (2005) explored the reductive intramolecular cyclization of similar compounds, highlighting the potential of [Ni(tmc)]+ in catalyzing these reactions at glassy-carbon cathodes in dimethylformamide. The study provided insights into the electrochemical processes and the formation of various intermediates and products, which is significant for understanding the electrochemical behavior of ethyl 3-(4-bromophenyl)propanoate and related compounds (Esteves et al., 2005).

Synthesis of Antimicrobial Agents

Ethyl(3-aryl-2-bromo)propanoate is a key intermediate in the synthesis of certain antimicrobial compounds. Research conducted in 2005 demonstrated its reaction with various thiosemicarbazones, leading to the synthesis of compounds with selective antimicrobial activity. This study underlines the significance of ethyl 3-(4-bromophenyl)propanoate in the development of new antimicrobial agents, particularly those effective against specific microbial strains (В. М. Цялковский et al., 2005).

Organometallic Chemistry

In the field of organometallic chemistry, ethyl 3-(4-bromophenyl)propanoate has been utilized in the synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation. Zaidlewicz and Wolan (2002) reported on the transformation of this compound into corresponding boronates via cross-coupling reactions. This research is crucial for understanding the applications of ethyl 3-(4-bromophenyl)propanoate in organometallic syntheses and the development of novel compounds with potential industrial and pharmaceutical applications (Zaidlewicz & Wolan, 2002).

Safety And Hazards

The safety information for Ethyl 3-(4-bromophenyl)propanoate includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and specific measures to take if in eyes .

properties

IUPAC Name

ethyl 3-(4-bromophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMHGPFYLQOGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508374
Record name Ethyl 3-(4-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-bromophenyl)propanoate

CAS RN

40640-98-0
Record name 3-(4-Bromophenyl)propionic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40640-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Zaidlewicz, A Wolan - Journal of organometallic chemistry, 2002 - Elsevier
ω-(4-Bromophenyl)alkanoic acids 2c–e were obtained from 1-bromo-4-alkenylbenzenes 5c–e by hydroboration–thermal isomerization–oxidation. Their esters 11c–e were transformed …
Number of citations: 31 www.sciencedirect.com
P Diaz, W Huang, CM Keyari, B Buttrick… - Journal of medicinal …, 2016 - ACS Publications
Cytochrome P450 CYP26 enzymes are responsible for all-trans-retinoic acid (atRA) clearance. Inhibition of CYP26 enzymes will increase endogenous atRA concentrations and is an …
Number of citations: 15 pubs.acs.org
HJ Han, SY Park, SE Jeon, JS Kwak, JH Lee, AK Jaladi… - Molecules, 2023 - mdpi.com
The reduction in esters, nitriles, and imines requires harsh conditions (highly reactive reagents, high temperatures, and pressures) or complex metal-ligand catalytic systems. Catalysts …
Number of citations: 6 www.mdpi.com
A Pindwal, S Patnaik, KK Yan, A Ellern… - Lanthanide alkyl and silyl …, 2016 - core.ac.uk
Reactions of Ln {C (SiHMe2) 3} 3 with one or two equiv. of B (C6F5) 3 afford zwitterionic bis (alkyl) lanthanide compounds Ln {C (SiHMe2) 3} 2HB (C6F5) 3 (Ln= La (1a), Ce (1b), Pr (1c)…
Number of citations: 6 core.ac.uk
V Singhania - 2023 - search.proquest.com
The world of modern organic chemistry, a very traditional but unsustainable 200-year-old discipline, relies heavily on the use of environmentally harmful chemicals. From the 12 …
Number of citations: 3 search.proquest.com

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